Pyrido[3,4-D]pyrimidine
Overview
Description
Pyrido[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities. This compound derivatives have been extensively studied for their roles as kinase inhibitors, making them promising candidates in cancer treatment and other therapeutic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-D]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with formamide under reflux conditions can yield this compound derivatives . Another method involves the use of dicationic molten salts as catalysts, which facilitate the one-pot synthesis of this compound derivatives with high yields .
Industrial Production Methods: In industrial settings, the production of this compound derivatives often involves optimizing reaction conditions to maximize yield and minimize by-products. The use of environmentally friendly catalysts and solvent-free conditions is also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxides, while reduction can produce reduced derivatives with altered electronic properties .
Scientific Research Applications
Pyrido[3,4-D]pyrimidine derivatives have a wide range of scientific research applications:
Medicine: Due to their kinase inhibitory activity, these compounds are explored as potential anticancer agents.
Industry: this compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrido[3,4-D]pyrimidine derivatives primarily involves the inhibition of protein kinases. These compounds bind to the ATP-binding site of kinases, preventing the phosphorylation of target proteins and thereby disrupting key signaling pathways involved in cell growth and proliferation . This mechanism is particularly relevant in cancer therapy, where the inhibition of specific kinases can lead to the suppression of tumor growth .
Comparison with Similar Compounds
- Pyrido[2,3-D]pyrimidine
- Pyrido[3,2-D]pyrimidine
- Pyrido[4,3-D]pyrimidine
- Quinazoline
- Furo[2,3-D]pyrimidine
Comparison: Pyrido[3,4-D]pyrimidine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to other pyridopyrimidine derivatives. This uniqueness contributes to its selective kinase inhibitory activity and its potential as a therapeutic agent .
Properties
IUPAC Name |
pyrido[3,4-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-8-4-7-6(1)3-9-5-10-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQYIEZTLSDLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=NC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563666 | |
Record name | Pyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253-86-1 | |
Record name | Pyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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